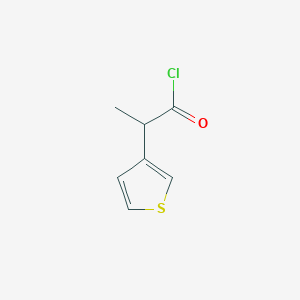
2-(3-Thienyl)propionic acid chloride
Cat. No. B8449718
M. Wt: 174.65 g/mol
InChI Key: UANYLLXZWAVEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05296454
Procedure details


The 2-(3-thienyl)propionic acid (22.9 g) was dissolved in chloroform (60 ml), to which was added thionyl chloride (20 g), followed by 30 minutes refluxing. The reaction was carried out in a similar manner to the foregoing Example 9 to obtain 2-(3-thienyl)propionic acid chloride with bp 76°-78° C./2.0 torr.



Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]([CH3:10])[C:7](O)=[O:8])=[CH:2]1.S(Cl)([Cl:13])=O>C(Cl)(Cl)Cl>[S:1]1[CH:5]=[CH:4][C:3]([CH:6]([CH3:10])[C:7]([Cl:13])=[O:8])=[CH:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
22.9 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C=C(C=C1)C(C(=O)O)C
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C=C(C=C1)C(C(=O)Cl)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
